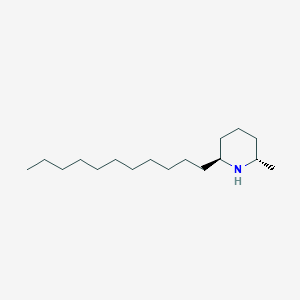
异丙肼
科学研究应用
化学: 它已被用作有机合成中的试剂,以研究肼衍生物的影响。
生物学: 甲基丙酰肼已被研究其对单胺氧化酶的影响,这些酶在神经递质调节中起着至关重要的作用。
医学: 虽然已被停产,但它最初因其 MAOI 活性而被用作抗抑郁药。
工业: 由于停产,工业应用有限
作用机制
甲基丙酰肼通过不可逆地抑制单胺氧化酶发挥作用。这些酶负责分解单胺类神经递质,如血清素、多巴胺和去甲肾上腺素。 通过抑制这些酶,甲基丙酰肼会提高大脑中这些神经递质的水平,这被认为有助于其抗抑郁作用 .
安全和危害
生化分析
Biochemical Properties
Pivhydrazine plays a significant role in biochemical reactions by inhibiting monoamine oxidases. This inhibition leads to an increase in the levels of neurotransmitters in the brain, which can help alleviate symptoms of depression. Pivhydrazine interacts with monoamine oxidases by forming a covalent bond with the enzyme, rendering it inactive. This interaction is irreversible, meaning that the enzyme cannot be reactivated once it has been inhibited by pivhydrazine .
Cellular Effects
Pivhydrazine affects various types of cells and cellular processes, particularly in the nervous system. By inhibiting monoamine oxidases, pivhydrazine increases the levels of neurotransmitters, which can enhance synaptic transmission and improve mood. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, the increased levels of neurotransmitters can activate signaling pathways that promote neuronal growth and plasticity, leading to improved cognitive function .
Molecular Mechanism
The molecular mechanism of pivhydrazine involves the irreversible inhibition of monoamine oxidases. Pivhydrazine binds to the active site of the enzyme, forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor. This binding prevents the enzyme from catalyzing the oxidation of neurotransmitters, leading to an accumulation of these molecules in the synaptic cleft. The increased levels of neurotransmitters can then bind to their respective receptors, enhancing synaptic transmission and improving mood .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pivhydrazine can change over time due to its stability and degradation. Pivhydrazine is relatively stable under normal conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the effects of pivhydrazine on cellular function can persist for several weeks, even after the compound has been metabolized and eliminated from the body. This prolonged effect is due to the irreversible inhibition of monoamine oxidases, which requires the synthesis of new enzymes to restore normal function .
Dosage Effects in Animal Models
The effects of pivhydrazine vary with different dosages in animal models. At low doses, pivhydrazine can effectively inhibit monoamine oxidases and increase neurotransmitter levels without causing significant adverse effects. At high doses, pivhydrazine can cause toxicity and adverse effects, such as liver damage and neurotoxicity. These toxic effects are likely due to the accumulation of reactive metabolites and the disruption of normal cellular processes .
Metabolic Pathways
Pivhydrazine is involved in several metabolic pathways, including the metabolism of neurotransmitters. It interacts with monoamine oxidases, preventing the breakdown of neurotransmitters and leading to their accumulation in the brain. This increase in neurotransmitter levels can enhance synaptic transmission and improve mood. Pivhydrazine is metabolized in the liver by various enzymes, including cytochrome P450 enzymes, which can produce reactive metabolites that contribute to its toxicity .
Transport and Distribution
Pivhydrazine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Pivhydrazine can also bind to various transporters and binding proteins, which can influence its localization and accumulation within cells. For example, pivhydrazine can bind to monoamine transporters, which can facilitate its uptake into neurons and enhance its effects on neurotransmitter levels .
Subcellular Localization
The subcellular localization of pivhydrazine is primarily within the mitochondria, where monoamine oxidases are located. Pivhydrazine can also be found in other cellular compartments, such as the cytoplasm and the nucleus, where it can interact with various biomolecules and influence cellular function. The targeting of pivhydrazine to specific compartments is likely mediated by post-translational modifications and targeting signals that direct the compound to its site of action .
准备方法
甲基丙酰肼的合成涉及苄基肼与新戊酸的反应。该反应通常在酸性条件下进行,以促进酰肼键的形成。
化学反应分析
甲基丙酰肼会发生多种类型的化学反应,包括:
氧化: 甲基丙酰肼可以被氧化形成各种氧化衍生物。
还原: 该化合物可以在特定条件下被还原,以生成还原的肼衍生物。
这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
甲基丙酰肼与其他肼衍生物类似,例如:
苯乙肼: 另一种用作抗抑郁药的 MAOI。
异卡波肼: 具有 MAOI 活性的肼衍生物。
肼: 肼家族的母体化合物,用于各种工业应用。
属性
IUPAC Name |
N'-benzyl-2,2-dimethylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWDFDMCZLOXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2971-75-7 (hydrochloride) | |
| Record name | Pivhydrazine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50184667 | |
| Record name | Pivhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306-19-4 | |
| Record name | Pivalylbenzhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivhydrazine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivhydrazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09252 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pivhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-benzylpivalohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIVHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK1T520ASG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1215789.png)

![3-ethyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215793.png)

![24-[2-[Bis[2-(12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl)ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol](/img/structure/B1215795.png)









